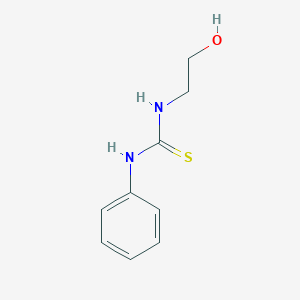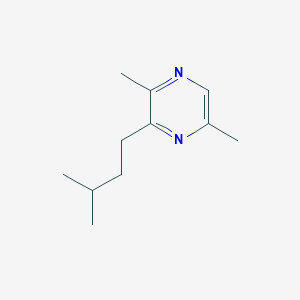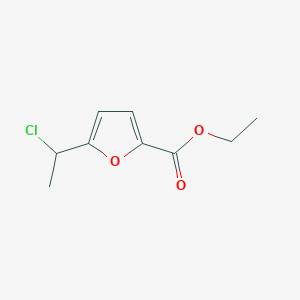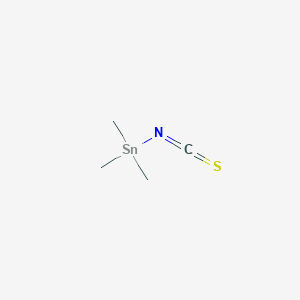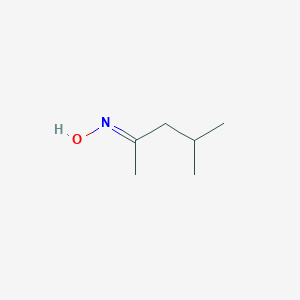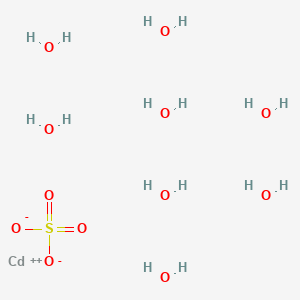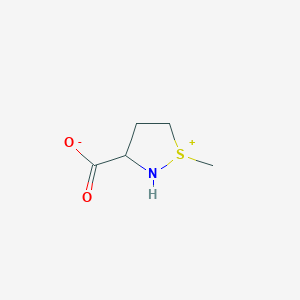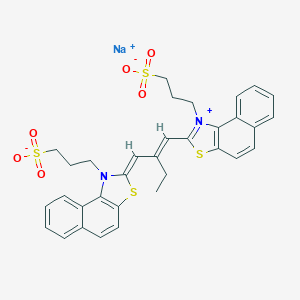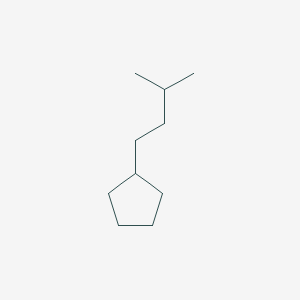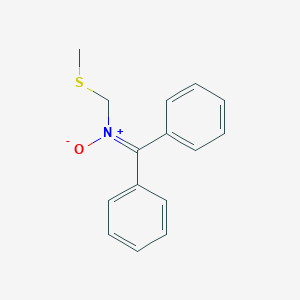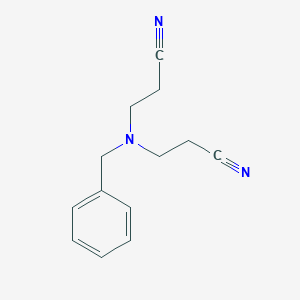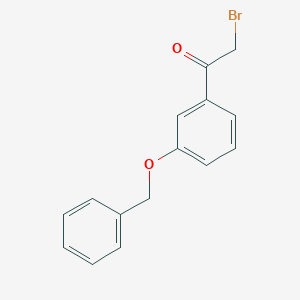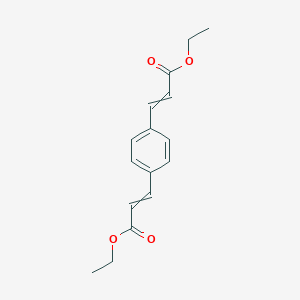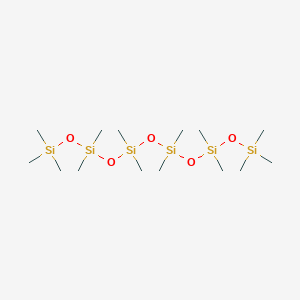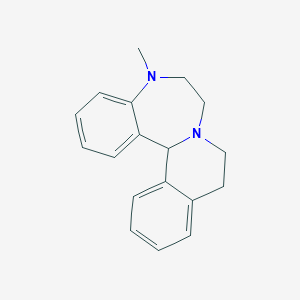
5-Methyl-6,7,9,10-tetrahydro-5H-isoquino(2,1-d)(1,4)benzodiazepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-6,7,9,10-tetrahydro-5H-isoquino(2,1-d)(1,4)benzodiazepine is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties. It is commonly referred to as TIBO (Tetrahydroimidazo[4,5,1-jk][1,4]benzodiazepin-2(1H)-one) and is a potential therapeutic agent for various diseases.
作用機序
TIBO acts as a non-nucleoside reverse transcriptase inhibitor (NNRTI) and inhibits the reverse transcriptase enzyme of HIV-1 virus. It binds to the hydrophobic pocket of the enzyme and prevents the conversion of viral RNA into DNA. TIBO also inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell cycle progression. The neuroprotective effects of TIBO are attributed to its antioxidant properties and its ability to modulate the expression of various genes involved in neuronal survival.
生化学的および生理学的効果
TIBO has been shown to exhibit low toxicity and high selectivity towards its target enzymes. It has been found to have a high affinity for the reverse transcriptase enzyme of HIV-1 virus and exhibits potent antiviral activity. TIBO also exhibits cytotoxic effects on cancer cells, while sparing normal cells. The neuroprotective effects of TIBO are attributed to its ability to scavenge free radicals and prevent oxidative stress.
実験室実験の利点と制限
TIBO has several advantages as a therapeutic agent. It exhibits low toxicity, high selectivity, and potent activity against its target enzymes. TIBO also shows promising results in inhibiting the growth of cancer cells and protecting neurons from oxidative stress. However, the limitations of TIBO include its poor solubility in water and its potential to induce drug resistance in HIV-1 virus.
将来の方向性
The future directions of TIBO research include the development of more potent and selective analogs, the investigation of its potential applications in other diseases, and the exploration of its mechanism of action at the molecular level. TIBO analogs with improved solubility and bioavailability are being developed to enhance its therapeutic potential. The potential of TIBO in treating other viral infections, such as hepatitis B and C, is also being explored. The molecular mechanism of TIBO's neuroprotective effects is still not fully understood and requires further investigation.
Conclusion:
In conclusion, TIBO is a heterocyclic compound with unique properties that make it a promising therapeutic agent for various diseases. Its antiviral, anticancer, and neuroprotective properties have been extensively studied, and it exhibits low toxicity and high selectivity towards its target enzymes. The limitations of TIBO include its poor solubility in water and its potential to induce drug resistance in HIV-1 virus. The future directions of TIBO research include the development of more potent and selective analogs, the investigation of its potential applications in other diseases, and the exploration of its mechanism of action at the molecular level.
合成法
The synthesis of TIBO involves the reaction of 2,3-dichloroquinoxaline with 2-amino-4-methylpyridine in the presence of sodium hydride. The reaction produces 5-methyl-6,7-dichloro-2-(4-methylpiperazin-1-yl)-1,4-dihydroquinoxaline, which is then subjected to reduction with sodium borohydride to obtain TIBO. The synthesis method is relatively simple and yields a high purity product.
科学的研究の応用
TIBO has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antiviral, anticancer, and neuroprotective properties. TIBO has been found to inhibit the replication of HIV-1 virus by blocking the reverse transcriptase enzyme. It also shows promising results in inhibiting the growth of cancer cells. TIBO has been shown to protect neurons from oxidative stress and prevent neurodegeneration.
特性
CAS番号 |
19007-31-9 |
|---|---|
製品名 |
5-Methyl-6,7,9,10-tetrahydro-5H-isoquino(2,1-d)(1,4)benzodiazepine |
分子式 |
C18H20N2 |
分子量 |
264.4 g/mol |
IUPAC名 |
5-methyl-7,9,10,14b-tetrahydro-6H-isoquinolino[2,1-d][1,4]benzodiazepine |
InChI |
InChI=1S/C18H20N2/c1-19-12-13-20-11-10-14-6-2-3-7-15(14)18(20)16-8-4-5-9-17(16)19/h2-9,18H,10-13H2,1H3 |
InChIキー |
KBFMNITYIDHUPK-UHFFFAOYSA-N |
SMILES |
CN1CCN2CCC3=CC=CC=C3C2C4=CC=CC=C41 |
正規SMILES |
CN1CCN2CCC3=CC=CC=C3C2C4=CC=CC=C41 |
同義語 |
5,6,7,9,10,14b-Hexahydro-5-methylisoquino[2,1-d][1,4]benzodiazepine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



